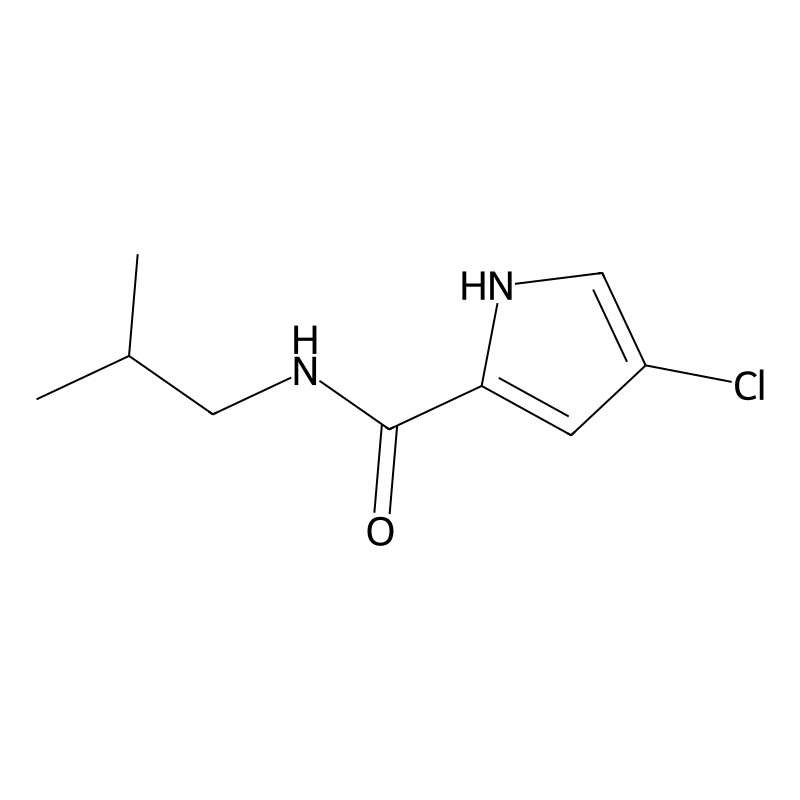

4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide

Catalog No.

S7789194

CAS No.

M.F

C9H13ClN2O

M. Wt

200.66 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide

IUPAC Name

4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

InChI

InChI=1S/C9H13ClN2O/c1-6(2)4-12-9(13)8-3-7(10)5-11-8/h3,5-6,11H,4H2,1-2H3,(H,12,13)

InChI Key

KLOODVNVTVCEHM-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=CN1)Cl

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CN1)Cl

4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide is a synthetic compound that belongs to the pyrrole family. The compound is also known as A-769662, and it was first discovered in 2008. The compound has gained significant attention from the scientific community due to its potential applications, especially in the field of diabetes.

The compound has a molecular formula of C11H16ClN3O, and it has a molar mass of 241.72 g/mol. It is a solid at room temperature, and its appearance is usually a light brown powder. The compound has a melting point of 214-216 °C, and its boiling point has not been determined. The solubility of the compound is limited in most solvents, including water.

The synthesis of A-769662 involves the reaction of 1H-pyrrole-2-carboxylic acid with isobutylamine and oxalyl chloride. The compound can also be synthesized using different reaction conditions, leading to isomeric mixtures. The characterization of the compound is usually done by nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography.

Various analytical techniques can be used for the detection and quantification of A-769662. Liquid chromatography-mass spectrometry (LC-MS) is one of the most commonly used techniques for the analysis of the compound. Other methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).

The compound has been shown to activate AMP-activated protein kinase (AMPK), a metabolic regulator that plays a role in glucose and lipid metabolism. The activation of AMPK leads to an increase in glucose uptake and fatty acid oxidation, making A-769662 a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. The compound has also been shown to have anti-cancer properties, as it induces apoptosis in cancer cells.

A-769662 has not been extensively studied for its toxicity and safety. However, studies have shown that the compound can induce apoptosis in non-cancerous cells as well, which raises concerns about its potential toxicity. Further studies are needed to determine the toxicity and safety of the compound.

A-769662 has various potential applications in scientific experiments. It can be used to study the AMPK pathway and its role in metabolic disorders. The compound can also be used to investigate the anti-cancer properties of AMPK activation and to develop new anti-cancer drugs. Additionally, A-769662 can be used as a tool compound to study the biological effects of activating AMPK in different cell types.

Research on A-769662 is ongoing, and there have been various studies investigating its properties and potential applications. Most of the current research has been focused on the compound's role in metabolic disorders and cancer. However, there is still much to be discovered about the compound's biological properties and potential uses.

The compound's potential applications in various fields of research and industry are vast. A-769662 can potentially be used to develop new therapies for metabolic disorders, such as type 2 diabetes and obesity. The compound can also be used to develop new anti-cancer drugs, as well as therapies for other diseases, such as Alzheimer's disease.

Despite its potential, A-769662 has some limitations that need to be addressed. The compound has limited solubility in water and most solvents, which can make it challenging to work with. Additionally, the compound's toxicity and safety need to be studied further.

for research on A-769662 include investigating its potential uses in other diseases, such as neurodegenerative disorders, and developing more effective and efficient synthesis methods. Further studies are also needed to determine the compound's long-term toxicity and safety.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

200.0716407 g/mol

Monoisotopic Mass

200.0716407 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds